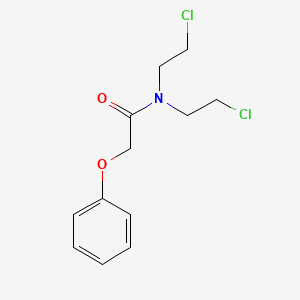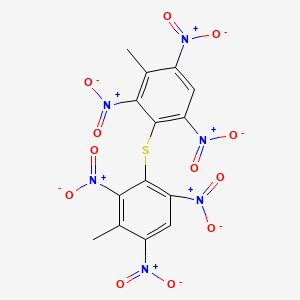
1,1'-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with three nitro groups and connected by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) typically involves the nitration of 3-methylthiobenzene. The process includes the following steps:
Nitration: The introduction of nitro groups into the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control.
Sulfur Bridging: The two nitrated benzene rings are then connected via a sulfur atom through a substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) undergoes several types of chemical reactions:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro or trinitro derivatives.
Reduction: Formation of diamino or triamino derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and explosives due to its high reactivity and stability.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The sulfur bridge provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but lacks the sulfur bridge.
1,3,5-Trinitrobenzene: Another nitroaromatic compound with three nitro groups but no sulfur bridge or methyl groups.
Uniqueness
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is unique due to the presence of the sulfur bridge, which enhances its stability and reactivity compared to other nitroaromatic compounds. This structural feature allows it to participate in a wider range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
37460-56-3 |
|---|---|
Molekularformel |
C14H8N6O12S |
Molekulargewicht |
484.31 g/mol |
IUPAC-Name |
2-methyl-4-(3-methyl-2,4,6-trinitrophenyl)sulfanyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H8N6O12S/c1-5-7(15(21)22)3-9(17(25)26)13(11(5)19(29)30)33-14-10(18(27)28)4-8(16(23)24)6(2)12(14)20(31)32/h3-4H,1-2H3 |
InChI-Schlüssel |
ZPXGLZBSNGKUOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


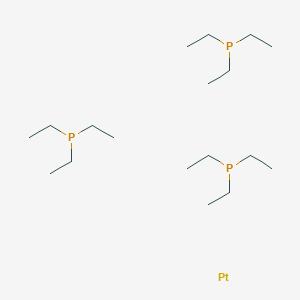
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
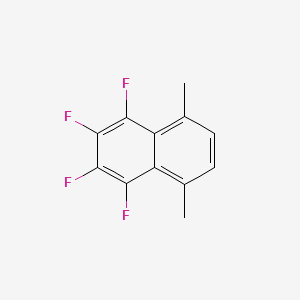

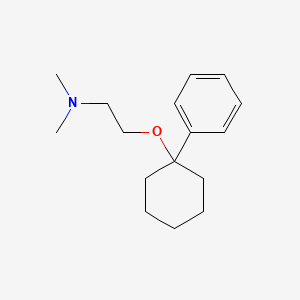
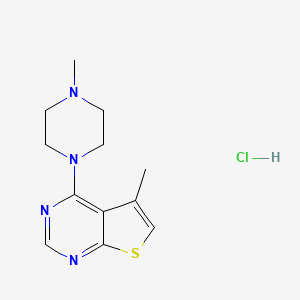

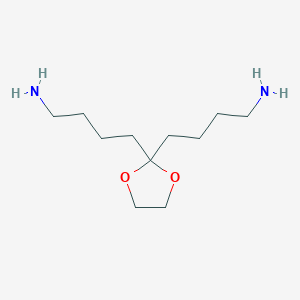
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)


